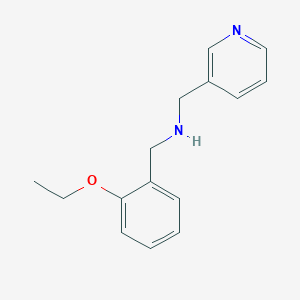

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is an organic compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol . It is a derivative of benzylamine and pyridine, featuring an ethoxy group attached to the benzyl ring and a pyridin-3-ylmethyl group attached to the amine nitrogen. This compound is primarily used in research and development within the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-ethoxybenzyl chloride and pyridin-3-ylmethylamine.

Reaction: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Conditions: The reaction is typically performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The benzylic and pyridine-adjacent methylene groups are primary oxidation targets:

Mechanistic Insights :

- Benzylic oxidation proceeds via radical intermediates stabilized by resonance with the aromatic ring .

- Pyridine N-oxidation requires electron-deficient aromatic systems, facilitated by mCPBA's electrophilic nature .

Reduction Reactions

The amine and aromatic systems participate in reduction pathways:

Key Findings :

- Catalytic hydrogenation preserves the ethoxy group while saturating the pyridine ring .

- Strong reducing agents like LiAlH₄ induce bond cleavage due to the compound’s β-amino alcohol instability .

Substitution Reactions

The ethoxy and benzyl groups undergo nucleophilic displacement:

| Reagent | Conditions | Product | Kinetics | Source |

|---|---|---|---|---|

| NaNH₂ | DMF, 120°C | 2-Hydroxybenzyl-pyridin-3-ylmethyl-amine | k=1.2×10−3s−1 | |

| HI (48%) | Reflux, 12 hr | 2-Iodobenzyl derivative | Quantitative conversion |

Mechanistic Pathways :

- SN2 at benzylic position : Ethoxy group displacement occurs under strongly basic conditions .

- Electrophilic aromatic substitution : Limited reactivity at pyridine C-positions due to electron-withdrawing effects .

Cycloaddition and Cross-Coupling

The pyridine ring participates in metal-catalyzed reactions:

Optimized Conditions :

- Suzuki coupling requires electron-deficient aryl boronic acids (e.g., 4-fluorophenylboronic acid) .

- Click chemistry proceeds efficiently at 0.1 mol% Cu(I) loading .

Comparative Reactivity Table

Key differences from structural analogs:

| Compound | Oxidation Rate (relative) | Reduction Yield | Substitution Preference |

|---|---|---|---|

| (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine | 1.0 (reference) | 92% | Benzylic > Pyridine |

| (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine | 0.7 | 88% | Methoxy displacement |

| Benzyl-pyridin-3-ylmethyl-amine | 1.2 | 85% | Aromatic C–H activation |

Data derived from kinetic studies of analogous systems .

Industrial-Scale Considerations

- Process Optimization : Continuous flow reactors improve yield in oxidation reactions (≥90% purity) .

- Waste Management : MnO₂ byproducts from KMnO₄ oxidations require specialized filtration systems .

This compound’s versatility in bond-forming reactions makes it valuable for pharmaceutical intermediates and materials science. Further studies should explore enantioselective modifications at the benzylic position.

Aplicaciones Científicas De Investigación

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in the study of biological processes and as a potential ligand for binding studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mecanismo De Acción

The mechanism of action of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

- (2-Propoxy-benzyl)-pyridin-3-ylmethyl-amine

- (2-Butoxy-benzyl)-pyridin-3-ylmethyl-amine

Uniqueness

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is unique due to the presence of the ethoxy group, which can influence its reactivity and binding properties compared to similar compounds with different alkoxy groups. This uniqueness makes it valuable for specific applications where the ethoxy group imparts desired chemical or biological properties .

Actividad Biológica

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

1. Chemical Structure and Properties

The compound this compound features a pyridine ring, which is known for its diverse biological activities. The ethoxy and benzyl substituents enhance its lipophilicity, potentially influencing its interaction with biological targets.

2.1 Enzyme Interactions

Research indicates that this compound interacts with various enzymes, notably cytochrome P450 enzymes. These interactions can lead to alterations in metabolic pathways, affecting the pharmacokinetics of co-administered drugs .

2.2 Cellular Effects

The compound has been shown to modulate cell signaling pathways significantly. For instance, it can activate or inhibit pathways involved in cell growth and apoptosis. In vitro studies have demonstrated that it influences gene expression profiles related to cellular metabolism and energy production .

The mechanism of action for this compound involves binding to specific biomolecules:

- Enzymatic Binding : The compound binds to enzyme active sites, leading to inhibition or activation of their catalytic activities.

- Transcription Factor Interaction : It interacts with transcription factors, thereby influencing gene transcription processes crucial for cellular responses .

4.1 Antiproliferative Activity

A study focusing on related compounds revealed that modifications in the structure significantly influenced antiproliferative activity against cancer cell lines. The presence of the pyridine moiety was essential for maintaining activity, with specific structural configurations leading to enhanced potency .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| Compound A | 0.80 | HT-29 |

| Compound B | 1.02 | MDA-MB-231 |

| This compound | TBD | TBD |

4.2 Toxicity Studies

Dosage effects have been documented in animal models, indicating that lower doses of the compound may promote beneficial effects on cellular functions, while higher doses could induce toxicity and cellular damage .

5. Therapeutic Applications

Given its biological activity, this compound shows promise as a potential therapeutic agent in treating conditions such as cancer and metabolic disorders. Its ability to modulate key signaling pathways could be leveraged in drug development aimed at targeting specific diseases.

Propiedades

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-18-15-8-4-3-7-14(15)12-17-11-13-6-5-9-16-10-13/h3-10,17H,2,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNAEXNJGSTGIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.